3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
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Overview
Description
3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with an acetyl group and a boronic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the formation of the boronic ester through a reaction between a pyridinone derivative and a boronic acid or ester. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridinone derivatives depending on the coupling partner.
Scientific Research Applications
3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester and acetyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Properties
Molecular Formula |
C13H18BNO4 |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H18BNO4/c1-8(16)10-6-9(7-15-11(10)17)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,17) |
InChI Key |
NTNYAYVEWKHEPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)C(=O)C |
Origin of Product |
United States |
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